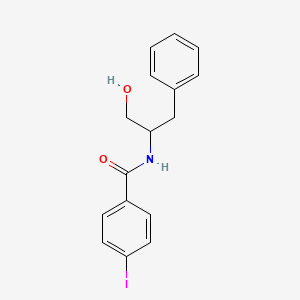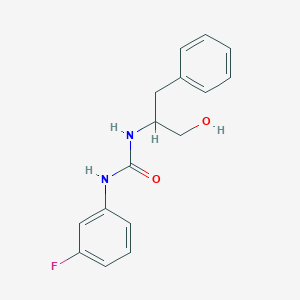
1-(3-Fluorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Descripción general
Descripción
1-(3-Fluorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Pyridine Derivatives : This compound can be synthesized using various methods, including reactions of 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide, forming a range of pyridine derivatives (Mathews et al., 2008).
Formation of Isoquinoline and Pyridinecarbonitrile Derivatives : The compound serves as a precursor in reactions with arylidene malononitrile to afford isoquinoline derivatives. It also forms various substituted pyridinecarbonitriles through different chemical reactions (Al-Issa, 2012).
Crystal Structure Analysis : Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular arrangements and potential applications in various fields (Mo et al., 2007).
Biological Activities and Applications
Inotropic Activity in Cardiac Therapies : Some derivatives of this compound have been synthesized and evaluated for inotropic activity, indicating potential uses in cardiac therapies (Sircar et al., 1987).
Fluorescence Properties : The compound and its derivatives have shown fluorescence emission, making them potentially useful in optical applications and as fluorescent markers in biological studies (Mizuyama et al., 2008).
Antimicrobial Activity : Derivatives of this compound have been synthesized and screened for antibacterial and antifungal activity, suggesting potential use in the development of new antimicrobial agents (Suresh et al., 2016).
Structural and Optical Properties
Molecular Conformations and Hydrogen Bonding : Studies on closely related compounds reveal information about molecular conformations and hydrogen bonding, which are critical in understanding the compound's behavior in various environments (Sagar et al., 2017).
Optical and Junction Characteristics : Pyridine derivatives of this compound have been characterized for their optical and diode characteristics, highlighting their potential use in electronic and optical devices (Zedan et al., 2020).
Synthetic Pathways and Catalytic Activity
Synthetic Pathways to Modified Derivatives : Various synthetic pathways have been developed to modify the compound at different positions, leading to a range of derivatives with varied properties (Showalter et al., 1981).
Catalytic Activities in Chemical Reactions : The compound has shown potential as a catalyst in transfer hydrogenation reactions, opening pathways for its use in synthetic chemistry (Özdemir et al., 2012).
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-25-19-11-18(15-7-3-2-4-8-15)23(20(24)17(19)12-22)13-14-6-5-9-16(21)10-14/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZFTPIUGFERHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC(=CC=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120630 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-1,2-dihydro-4-(methylthio)-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
CAS RN |
478042-99-8 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-1,2-dihydro-4-(methylthio)-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478042-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Fluorophenyl)methyl]-1,2-dihydro-4-(methylthio)-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3140735.png)

![(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one](/img/structure/B3140747.png)
![4-{[4-(Trifluoromethyl)benzyl]oxy}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3140753.png)
![2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,1-cyclopropanedicarbonitrile](/img/structure/B3140758.png)
![Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B3140765.png)
![N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide](/img/structure/B3140768.png)
![4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B3140772.png)
![1-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3140782.png)
![N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B3140816.png)
![N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide](/img/structure/B3140826.png)
